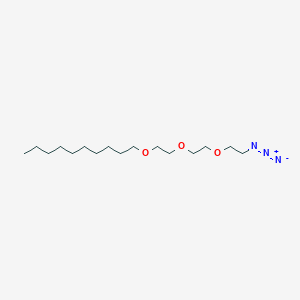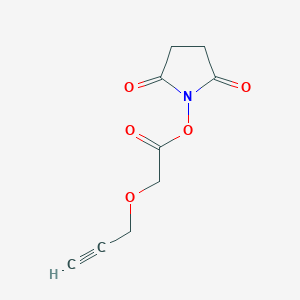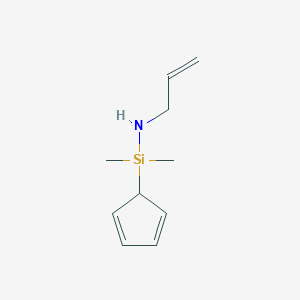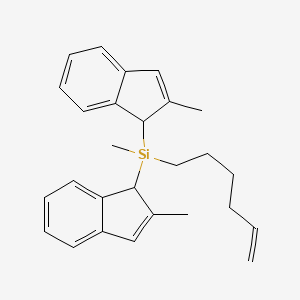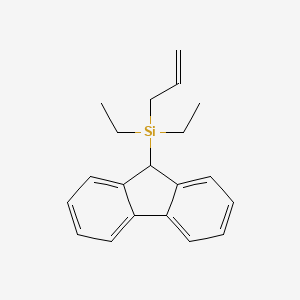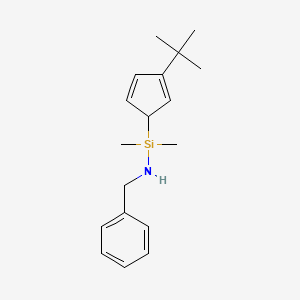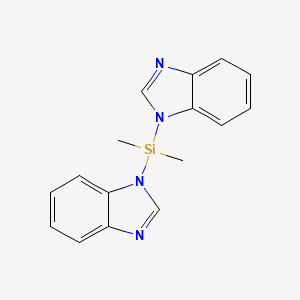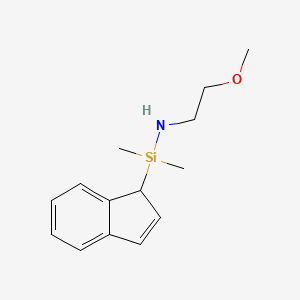![molecular formula C56H46Si2 B6310160 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane CAS No. 1858241-57-2](/img/structure/B6310160.png)
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features two fluorenyl groups attached to a silicon atom, which is further connected to an ethane backbone. The presence of fluorenyl groups imparts distinct electronic and optical properties to the compound, making it a subject of interest in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane typically involves the reaction of fluorenyl derivatives with silicon-containing reagents. One common method includes the use of fluorenyl lithium reagents, which react with silicon tetrachloride to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane can undergo various chemical reactions, including:
Oxidation: The fluorenyl groups can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom can participate in substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Halogenated reagents like chlorosilanes are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorenyl compounds.
Substitution: Various substituted silanes depending on the halogenated reagent used.
Scientific Research Applications
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane involves its interaction with molecular targets through its fluorenyl groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The silicon atom provides a flexible backbone, allowing the compound to adopt various conformations and interact with different molecular targets. These interactions can influence the electronic and optical properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(9,9-dimethylfluoren-2-yl)-1,2,3,4,5-pentaphenylsilole
- 1-(fluoren-9-yl)-1,2,3,4,5-pentaphenylsilole
- 1,1,3,4-tetraphenyl-2,5-bis(9,9-dimethylfluoren-2-yl)silole
- 1,1-diphenyl-2,3,4,5-tetrakis(9,9-dimethylfluoren-2-yl)silole
Uniqueness
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane stands out due to its specific arrangement of fluorenyl groups and silicon atoms. This unique structure imparts distinct electronic and optical properties, making it more versatile in applications compared to other similar compounds .
Properties
IUPAC Name |
2-[bis(9H-fluoren-9-yl)-methylsilyl]ethyl-bis(9H-fluoren-9-yl)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H46Si2/c1-57(53-45-27-11-3-19-37(45)38-20-4-12-28-46(38)53,54-47-29-13-5-21-39(47)40-22-6-14-30-48(40)54)35-36-58(2,55-49-31-15-7-23-41(49)42-24-8-16-32-50(42)55)56-51-33-17-9-25-43(51)44-26-10-18-34-52(44)56/h3-34,53-56H,35-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOKVLMFJDLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46)(C7C8=CC=CC=C8C9=CC=CC=C79)C1C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H46Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
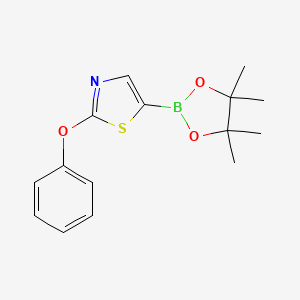
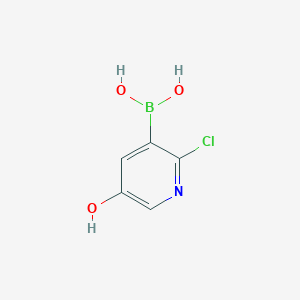
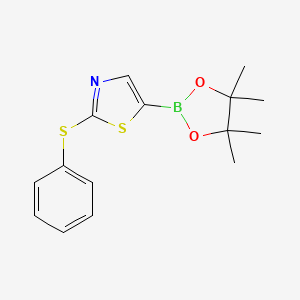
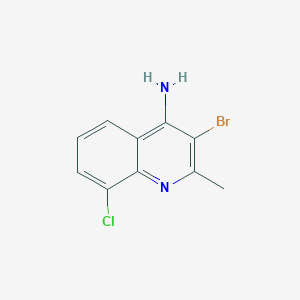

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)
